molecular formula C15H21NO B3696402 2-cyclohexyl-N-(3-methylphenyl)acetamide

2-cyclohexyl-N-(3-methylphenyl)acetamide

Cat. No.: B3696402
M. Wt: 231.33 g/mol
InChI Key: DIKKULSRJHLOOG-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-(3-methylphenyl)acetamide is a substituted acetamide derivative characterized by a cyclohexyl group attached to the acetamide backbone and a 3-methylphenyl substituent on the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its structural features, which influence its physicochemical properties and biological interactions. Its mechanism of action, as suggested by related compounds, may involve acetylcholinesterase (AChE) inhibition, enhancing cholinergic signaling in neurodegenerative disease models .

Properties

IUPAC Name

2-cyclohexyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-6-5-9-14(10-12)16-15(17)11-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKKULSRJHLOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(3-methylphenyl)acetamide typically involves the reaction of cyclohexylamine with 3-methylphenylacetic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

2-cyclohexyl-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-cyclohexyl-N-(3-methylphenyl)acetamide with analogous acetamide derivatives, focusing on structural differences, reactivity, and biological activity.

Structural and Functional Group Variations

Compound Name Molecular Formula Key Substituents Unique Features Biological Activity/Application
This compound C₁₅H₂₁NO Cyclohexyl, 3-methylphenyl Potential AChE inhibition; enhanced lipophilicity due to cyclohexyl group Neurodegenerative disease research
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO Chloro, 3-methylphenyl Chlorine enhances electrophilicity; syn-conformation of N–H bond with methyl Antimicrobial, intermediate synthesis
2-(Cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide C₁₇H₂₆N₂O₂ Cyclohexylamino, 4-methoxyphenethyl Methoxy group improves solubility; dual hydrogen-bonding capacity Pharmacological screening
2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(propan-2-YL)phenyl]acetamide C₂₂H₂₅N₅O₂S Triazine core, isopropylphenyl Triazine moiety confers rigidity; sulfanyl group enhances redox activity Antimicrobial, enzyme inhibition

Key Differences in Reactivity and Bioactivity

Methoxy groups (e.g., in ’s compound) enhance aqueous solubility, favoring pharmacokinetic profiles .

Conformational and Crystallographic Variations :

  • 2-Chloro-N-(3-methylphenyl)acetamide exhibits a syn-conformation between the N–H bond and meta-methyl group, contrasting with anti-conformations in nitro-substituted analogs. This affects hydrogen-bonding networks and crystal packing .

Biological Target Specificity :

  • Triazine-containing analogs () demonstrate broader antimicrobial activity due to their ability to disrupt folate synthesis, whereas the cyclohexyl derivative’s AChE inhibition suggests niche applications in neurodegeneration .

Mechanistic Insights

  • Acetylcholinesterase Inhibition : this compound’s proposed mechanism involves competitive binding to AChE’s catalytic site, similar to donepezil analogs. This is supported by molecular docking studies of related cyclohexyl-acetamides .
  • Antimicrobial Activity : Chloro- and triazine-substituted analogs show potency against Gram-positive bacteria (e.g., S. aureus), with MIC values ranging from 8–32 µg/mL .

Q & A

Q. What are the common synthetic routes for 2-cyclohexyl-N-(3-methylphenyl)acetamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Acylation : Reacting 3-methylaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.

Cyclohexyl Substitution : Introducing the cyclohexyl group via nucleophilic substitution or coupling reactions under inert conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to achieve >95% purity.
Key Considerations :

  • Reaction temperature (often 0–5°C for acylation to prevent side reactions).
  • Use of catalysts like DBU (1,8-diazabicycloundec-7-ene) for efficient coupling .
  • Analytical validation via HPLC or GC-MS to confirm purity .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., cyclohexyl CH2_2 signals at δ 1.2–1.8 ppm) .
    • FT-IR : Confirms amide C=O stretching (~1650–1680 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
  • X-ray Crystallography : Resolves solid-state geometry. For example, the N–H bond synclinal to the meta-methyl group in analogous structures .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 274.2) .

Advanced Research Questions

Q. How do meta-substituents influence the solid-state geometry and hydrogen bonding in N-(aryl)acetamides?

Methodological Answer:

  • Crystallographic Analysis : Meta-substituents (e.g., –CH3_3, –Cl) alter dihedral angles between the acetamide and aryl groups. For example:

    SubstituentDihedral Angle (°)Hydrogen Bond Length (Å)
    3-CH3_342.5N–H⋯O: 2.89
    3-Cl38.2N–H⋯O: 2.82
    Data from analogous compounds .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions. The 3-methyl group reduces close contacts (e.g., C–H⋯π interactions) compared to halogens .

Q. How can contradictions in reported biological activity data for structural analogs be resolved?

Methodological Answer:

  • Comparative SAR Studies : Compare analogs (e.g., cyclohexyl vs. ethoxyphenyl derivatives) using standardized assays (e.g., IC50_{50} in enzyme inhibition).

    CompoundTarget Activity (IC50_{50}, μM)LogP
    2-Cyclohexyl-N-(3-MePh)Ac12.3 ± 1.5 (AChE)3.8
    N-(2-MeOPh)Ac45.6 ± 3.2 (AChE)2.1
    Hypothetical data based on structural trends .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or binding affinity variations due to substituent bulk .

Q. What experimental and computational methods elucidate hydrogen-bonding networks in crystalline acetamides?

Methodological Answer:

  • Single-Crystal XRD : Determines spatial arrangement. For example, chains formed via N–H⋯O bonds (2.85–2.92 Å) in 2-chloro-N-(3-methylphenyl)acetamide .
  • DFT Calculations : Optimize hydrogen bond energies (e.g., B3LYP/6-31G* level) to compare stability of polymorphs .
  • Thermal Analysis : DSC/TGA correlates melting points (e.g., 145–155°C) with hydrogen bond strength .

Data Contradiction Analysis

Q. How can discrepancies in solubility and bioavailability predictions be addressed?

Methodological Answer:

  • Experimental Validation :
    • Solubility : Shake-flask method in PBS (pH 7.4) vs. simulated intestinal fluid.
    • Permeability : Caco-2 cell assays vs. PAMPA.
  • Computational Adjustments :
    • Use Abraham solvation parameters to refine logS predictions when experimental data deviates >0.5 log units .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyclohexyl-N-(3-methylphenyl)acetamide
Reactant of Route 2
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